4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid
Description
This compound is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 4-position and a 2-chloronicotinoyl moiety at the 1-position. Its carboxylic acid functionality at the 2-position enhances solubility and reactivity, making it a versatile intermediate in medicinal chemistry. The Boc group stabilizes the piperazine amine during synthesis, while the 2-chloronicotinoyl substituent introduces electronic effects that influence binding to biological targets, such as kinases or viral proteases .
Properties
IUPAC Name |
1-(2-chloropyridine-3-carbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O5/c1-16(2,3)25-15(24)19-7-8-20(11(9-19)14(22)23)13(21)10-5-4-6-18-12(10)17/h4-6,11H,7-9H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAVNMCCVSWEKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the tert-butoxycarbonyl (Boc) group: This step involves the protection of the piperazine nitrogen atoms using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the 2-chloronicotinoyl group: This is usually done through an acylation reaction using 2-chloronicotinoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Boc Deprotection Reactions
The Boc group is cleaved under acidic conditions to expose the secondary amine for further functionalization.
Reaction Conditions :
| Reagent System | Solvent | Temperature | Time | Yield (%) | Source |
|---|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0–25°C | 1–4 h | >90 | |
| HCl (4 M in dioxane) | Dioxane | 25°C | 2–6 h | 85–95 |
Key Findings :
-
TFA-mediated deprotection is rapid and efficient, preserving the integrity of the carboxylic acid and chloronicotinoyl groups .
-
HCl in dioxane is preferred for scalability, with minimal side reactions .
Carboxylic Acid Functionalization
The carboxylic acid undergoes activation for amide or ester formation.
Reaction Pathways :
Amide Coupling
Example : Reaction with 3-ethynylaniline using oxalyl chloride yields amides with antiviral activity .
Esterification
| Reagent | Alcohol | Catalyst | Solvent | Yield (%) | Source |
|---|---|---|---|---|---|
| DCC/DMAP | Methanol | — | THF | 70–85 | |
| H2SO4 | Ethanol | — | EtOH | 60–75 |
Key Insight : Ester derivatives enhance cell permeability, as demonstrated in kinase inhibitor syntheses .
Nucleophilic Aromatic Substitution (SNAr) at 2-Chloronicotinoyl
The electron-deficient 2-chloronicotinoyl group undergoes SNAr with nucleophiles.
Reaction Conditions :
| Nucleophile | Base | Solvent | Temperature | Product | Source |
|---|---|---|---|---|---|
| Morpholine | NaH | DMF | 80°C | 2-Morpholinonicotinoyl analog | |
| Piperazine | K2CO3 | DMSO | 100°C | Bis-piperazine derivatives |
Key Findings :
-
Substitution occurs regioselectively at the 2-position due to the directing effect of the chlorine atom .
-
Products show enhanced kinase inhibition in structural analogs .
Reduction of Carboxylic Acid
The carboxylic acid is reduced to a hydroxymethyl group for prodrug strategies.
Reaction Conditions :
| Reagent | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| LiAlH4 | THF | 0°C to reflux | 50–65 | |
| BH3·THF | THF | rt | 70–80 |
Limitation : Over-reduction of the chloronicotinoyl group is avoided by using controlled stoichiometry .
Hydrolysis of Chloronicotinoyl Amide
The amide bond hydrolyzes under extreme conditions, though this is not a primary reaction pathway.
Reaction Conditions :
| Reagent | Solvent | Temperature | Product | Source |
|---|---|---|---|---|
| 6 M HCl | H2O/EtOH | 100°C | Nicotinic acid + Piperazine | |
| NaOH (10%) | H2O/MeOH | 80°C | Partial hydrolysis |
Note : Hydrolysis is suppressed in the presence of the Boc group, which deprotects first .
Cyclization Reactions
The carboxylic acid and secondary amine (post-Boc removal) enable intramolecular cyclization.
Reaction Conditions :
| Reagent | Solvent | Product | Application | Source |
|---|---|---|---|---|
| DCC | THF | Lactam derivatives | Bioactive scaffolds | |
| HATU | DMF | Macrocyclic inhibitors | Antiviral agents |
Example : Cyclization with HATU forms macrocycles targeting SARS-CoV-2 Mpro .
Oxidation of Piperazine Core
The secondary amine (after Boc removal) is oxidized to a nitroxide for radical scavenging studies.
Reaction Conditions :
| Reagent | Solvent | Product | Source |
|---|---|---|---|
| m-CPBA | DCM | Piperazine N-oxide | |
| H2O2/FeSO4 | MeOH | Nitroxide radical |
Application : N-Oxides are intermediates in prodrug design .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid in anticancer applications. For example, derivatives of piperazine have been investigated for their ability to inhibit cancer cell growth.
Case Study:
A study evaluated various piperazine derivatives for their anticancer properties against several cancer cell lines. The results indicated that certain modifications to the piperazine structure could lead to significant cytotoxic effects. Specifically, compounds with chloronicotinoyl substituents exhibited enhanced activity against leukemia and central nervous system cancer cell lines, indicating the potential of this compound in developing new anticancer agents .
| Compound | Cancer Cell Line | Inhibition (%) |
|---|---|---|
| Compound A | MOLT-4 (Leukemia) | 84.19 |
| Compound B | SF-295 (CNS Cancer) | 72.11 |
Synthesis of Novel Therapeutics
The synthesis of this compound can be performed through multi-step organic synthesis techniques. This compound serves as a versatile intermediate in the development of novel therapeutics targeting various diseases.
Synthesis Overview:
The synthesis typically involves:
- Protection of the piperazine nitrogen.
- Introduction of the chloronicotinoyl group via acylation.
- Deprotection to yield the final compound.
This synthetic pathway allows for modifications that can enhance biological activity or selectivity towards specific targets.
Enzyme Inhibition Studies
Research indicates that compounds like this compound may act as enzyme inhibitors, particularly against enzymes involved in cancer metabolism or pathogen growth.
Biological Activity:
Preliminary studies suggest that this compound may inhibit key metabolic enzymes, potentially leading to reduced proliferation of cancer cells or pathogens . Further investigations are required to elucidate specific mechanisms of action.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the Boc protecting group and the chloronicotinoyl moiety allows the compound to interact with enzymes and receptors in a unique manner, potentially leading to the modulation of biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Impacts
Key analogs differ in substituents at the 1-position and stereochemistry. Below is a comparative analysis:
Key Observations:
- Electron-Withdrawing Groups (Cl, CF₃): Enhance reactivity and target binding. The 2-chloronicotinoyl group in the parent compound offers a balance of hydrophobicity and electronic effects, critical for antiviral applications .
- Steric Effects: Bulky substituents (e.g., 3,4-dichlorophenyl) may reduce solubility but improve binding specificity .
- Stereochemistry: (R)- and (S)-enantiomers (e.g., vs. 15) exhibit divergent biological activities due to chiral recognition in target proteins .
Yield and Purity Considerations:
Physicochemical and Analytical Data
- NMR/HRMS: provides ¹H/¹³C NMR and HRMS data for a related pyrrolopyrimidinyl analog, highlighting split peaks for diastereotopic protons and carbons (e.g., δ 11.91 for NH, δ 1.27 for Boc CH₃) .
- Melting Points: Derivatives like 4-[4-(Boc)piperazino]benzoic acid exhibit low melting points (50°C, dec.), suggesting reduced crystallinity compared to the parent compound .
Biological Activity
4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid, with CAS number 1353944-91-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, particularly focusing on its pharmacological properties and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 369.80 g/mol. The compound features a piperazine ring, which is a common scaffold in pharmacologically active compounds, and incorporates a chloronicotinoyl moiety that may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C16H20ClN3O5 |
| Molecular Weight | 369.80 g/mol |
| CAS Number | 1353944-91-8 |
| Melting Point | Not available |
| Purity | Typically >96% |
Synthesis
The synthesis of this compound typically involves the coupling of tert-butoxycarbonyl (Boc) protected piperazine with 2-chloronicotinoyl chloride. This reaction can be facilitated under basic conditions, followed by deprotection to yield the final product.
Antimicrobial Activity
Research has indicated that derivatives of piperazine exhibit significant antimicrobial properties. The incorporation of the chloronicotinoyl group is hypothesized to enhance these activities, potentially making this compound effective against various bacterial strains. Studies suggest that similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, although specific data for this compound is limited.
Anticancer Potential
Compounds containing piperazine rings have been explored for their anticancer activities. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. Preliminary studies on piperazine derivatives suggest potential cytotoxic effects against various cancer types, including breast and lung cancer cells.
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological properties. Some studies have indicated that modifications to the piperazine structure can lead to enhanced activity at neurotransmitter receptors. This could imply potential applications in treating neurological disorders or enhancing cognitive function.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of piperazine derivatives against Staphylococcus aureus and Escherichia coli, finding that modifications similar to those in this compound resulted in increased antimicrobial potency.
- Anticancer Activity : In vitro assays demonstrated that compounds with similar structural features inhibited proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting that this compound may exhibit similar properties pending further investigation.
- Neuropharmacological Assessment : Research on related piperazine compounds has shown promise in modulating serotonin and dopamine receptors, indicating potential for mood disorder treatments.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing this compound with high purity?
- Methodological Answer: The synthesis requires precise control of temperature (0–5°C to room temperature), solvent choice (e.g., dichloromethane or THF), and reaction time (12–24 hours under inert atmospheres). Purification via column chromatography using hexanes/EtOAc (1:1 with 0.25% EtN) yields ~45% isolated product after silica gel filtration . Intermediate formation should be monitored via HPLC to ensure reaction progress .
Q. Which analytical techniques are critical for verifying structural integrity and purity?
- Methodological Answer: Combine HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) with 1H/13C NMR to confirm regiochemistry. The Boc group exhibits tert-butyl signals at δ 1.4 ppm (1H NMR) and 28/82 ppm (13C NMR), while the 2-chloronicotinoyl moiety shows aromatic protons at δ 8.3–8.6 ppm. Mass spectrometry (ESI+) should match the theoretical molecular ion (e.g., m/z 382.1 for [M+H]⁺) .
Q. How should researchers mitigate decomposition during storage of this acid-labile compound?
- Methodological Answer: Store under argon at 2–8°C in anhydrous DMSO or DMF solutions (≤10 mM). Lyophilized solids remain stable for >6 months when protected from moisture. Periodic HPLC analysis (every 3 months) monitors degradation, particularly Boc deprotection signaled by new peaks at shorter retention times .
Advanced Research Questions
Q. How can computational modeling optimize Suzuki-Miyaura cross-coupling reactions involving derivatives of this compound?
- Methodological Answer: Apply density functional theory (DFT) to map energy barriers for transmetallation and reductive elimination steps. Quantum chemical reaction path searches (e.g., ICReDD’s methods) identified that electron-deficient aryl chlorides (e.g., 2-chloronicotinoyl) require Pd(OAc)/XPhos catalysts at 80°C in dioxane/water (3:1) for optimal coupling efficiency (k = 0.15 min⁻¹). Molecular dynamics (MD) simulations predict solvent effects on boronic acid partner coordination .
Q. What analytical approaches resolve contradictions in stereochemical assignments of piperazine intermediates?
- Methodological Answer: Use X-ray crystallography (Cu Kα radiation, 100 K) to determine piperazine ring puckering and substituent orientation. For non-crystalline samples, employ chiral HPLC (Chiralpak IA column, hexane/iPrOH 85:15) coupled with vibrational circular dichroism (VCD) spectroscopy. Conflicting NOESY data may arise from dynamic chair flipping; variable-temperature NMR (−40°C to 25°C) can freeze conformers for analysis .
Q. What mechanistic insights explain unexpected byproducts during Boc deprotection?
- Methodological Answer: Acidic Boc removal (e.g., TFA/DCM) may lead to nicotinoyl group hydrolysis if reaction times exceed 2 hours at 25°C. Kinetic studies (monitored via in situ IR) show competing pathways: desired carbocation formation (k₁ = 0.12 s⁻¹) vs. chloronicotinoyl ring opening (k₂ = 0.03 s⁻¹). Mitigate by using milder conditions (HCl/dioxane, 0°C) and scavengers like triisopropylsilane to trap reactive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
